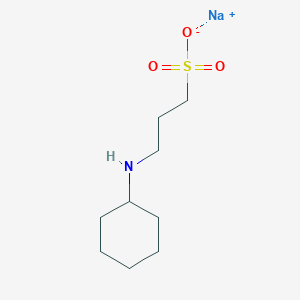

Sodium 3-(cyclohexylamino)propane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonate compounds involves several steps, including treatment with sodium salts of sulfone or sulfoxide to afford desired products in good yield. These processes allow for the synthesis of cyclopentane and cyclohexane derivatives, indicating a versatile approach to chemical synthesis involving sodium sulfonate groups (Ochiai et al., 1982).

Molecular Structure Analysis

The molecular structure of sodium 3-(cyclohexylamino)propane-1-sulfonate and related compounds can be elucidated through various spectroscopic techniques. For example, studies on similar sulfonate compounds have shown the ability to create zwitterionic structures, which are crucial for their solubility and interaction properties (Butcher & Deschamps, 2006).

Chemical Reactions and Properties

Chemical reactions involving sodium 3-(cyclohexylamino)propane-1-sulfonate derivatives can proceed through mechanisms that include sulfonylation, arylation, and radical processes. Such reactions are key to modifying molecular structures for specific applications, demonstrating the compound's versatility in chemical synthesis (Liu et al., 2019).

Physical Properties Analysis

The physical properties of sodium 3-(cyclohexylamino)propane-1-sulfonate derivatives, such as solubility, can be significantly influenced by the presence of sulfonate groups. These groups can enhance water dispersibility, affecting the compound's application in aqueous systems (Pilati et al., 1993).

Chemical Properties Analysis

The chemical properties of sodium sulfonate compounds, including their reactivity and stability, are critical for their application in various chemical reactions. Studies have shown that these compounds can serve as efficient reagents in reactions such as sulfonylation and arylation, offering a broad range of functionalization possibilities for organic molecules (Chen et al., 2020).

Aplicaciones Científicas De Investigación

-

Synthesis of Organosulfur Compounds

- Field : Organic Chemistry

- Application : Sodium 3-(cyclohexylamino)propane-1-sulfonate is a type of sodium sulfinate, which are used as building blocks for the synthesis of organosulfur compounds .

- Method : Sodium sulfinates act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . They are used in S–S, N–S, and C–S bond-forming reactions to prepare many valuable organosulfur compounds .

- Results : Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

-

Detergent-Assisted Protein Digestion

- Field : Biochemistry

- Application : Sodium 3-(cyclohexylamino)propane-1-sulfonate is used as a detergent in protein digestion .

- Method : This surfactant, when applied in the concentrations of 0.1–0.2% (w / v), can be hydrolyzed simultaneously with enzymatic digestion .

- Results : The use of this detergent assists in the digestion of proteins, although the specific outcomes are not detailed in the source .

Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions is also thoroughly discussed .

Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions is also thoroughly discussed .

Safety And Hazards

Sodium 3-(cyclohexylamino)propane-1-sulfonate is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water and remove contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

sodium;3-(cyclohexylamino)propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S.Na/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9;/h9-10H,1-8H2,(H,11,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIDLTODXGXBFM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635424 |

Source

|

| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-(cyclohexylamino)propane-1-sulfonate | |

CAS RN |

105140-23-6 |

Source

|

| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)

![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)